![molecular formula C19H23FN2O3S B2513032 7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one CAS No. 2360851-29-0](/img/structure/B2513032.png)
7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one
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Description
The molecule “7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one” is a complex organic compound. It contains a quinazolin-4(3H)-one core, which is a type of heterocyclic compound . The molecule also includes a cyclopropylmethoxy group, a fluoro group, and a trans-4-hydroxycyclohexylsulfanyl group .
Scientific Research Applications
Implications in Medicinal Chemistry
Quinazoline derivatives are recognized for their significant biological activities and have been incorporated into a wide range of potential medicinal agents. The quinazoline nucleus, owing to its stability, has been a focal point for introducing various bioactive moieties to create new compounds with potential medicinal properties. These derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in combating antibiotic resistance (Tiwary et al., 2016).
Broad Spectrum of Bioactivities
Quinoline and quinazoline alkaloids, being essential classes of N-based heterocyclic compounds, exhibit a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiparasitic properties. These compounds and their analogs, derived from natural sources or synthesized, play crucial roles in drug development for various diseases (Shang et al., 2018).
Synthetic Chemistry and Biological Properties
Quinazolines are pivotal in medicinal chemistry, characterized by their anti-bacterial, anti-fungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic properties. The last two decades have seen a surge in designing novel quinazolines and exploring synthetic routes, demonstrating their wide-ranging potential applications (Faisal & Saeed, 2021).
Optoelectronic Applications
Quinazoline derivatives also find applications in optoelectronic materials due to their luminescent properties. They have been extensively researched for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies underline the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for developing novel optoelectronic materials (Lipunova et al., 2018).
Anticancer Activity
The anticancer activities of quinazoline derivatives are well-documented, with several patents and research articles focusing on the discovery and development of quinazoline compounds for cancer treatment. Their ability to inhibit EGFR and other therapeutic protein targets makes them valuable in the development of anticancer drugs (Ravez et al., 2015).
properties
IUPAC Name |
7-(cyclopropylmethoxy)-5-fluoro-2-[(4-hydroxycyclohexyl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZDEFKPZSLQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one |
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